Deoxy euphorbia factor L1

Description

Overview of Deoxy Euphorbia Factor L1 as a Lathyrane-Type Diterpenoid

This compound is a member of the lathyrane class of diterpenoids. nih.gov These compounds are characterized by a distinctive tricyclic carbon skeleton composed of fused five-, eleven-, and three-membered rings. nih.govchemicalbook.com The lathyrane skeleton is a hallmark of many compounds isolated from the Euphorbia genus. nih.gov Diterpenoids, in general, are a large and diverse group of natural products built from four isoprene (B109036) units.

Natural Occurrence and Botanical Source: Euphorbia lathyris L.

The primary natural source of this compound is the plant Euphorbia lathyris L., commonly known as caper spurge or paper spurge. molnova.cnwikipedia.org This herbaceous plant is native to parts of Asia and the Mediterranean region and has become naturalized in many other areas. wikipedia.orgliu-lab.com The compound is found in various parts of the plant, with the seeds being a particularly rich source. molnova.cnresearchgate.net Euphorbia lathyris has a long history of use in traditional medicine for various ailments. wikipedia.orgtandfonline.com

Classification within Macrocyclic Diterpenoids: Relationship to Euphorbia Factors

This compound belongs to a broader group of compounds known as macrocyclic diterpenoids, which are prevalent in the Euphorbiaceae family. nih.gov Within this family, the genus Euphorbia is a prolific producer of a series of related lathyrane diterpenoids collectively referred to as "Euphorbia factors" or "L-factors." researchgate.net These factors, including Euphorbia factor L1, L2, and L3, are often esters of polyols like lathyrol, epoxylathyrol, and ingenol (B1671944). researchgate.netmdpi.com this compound is closely related to Euphorbia factor L1, differing in the absence of a specific hydroxyl group. nih.gov

Historical Context of Diterpenoid Research from Euphorbia Species

The study of diterpenoids from Euphorbia species has a rich history, driven by the diverse and potent biological activities exhibited by these compounds. nih.gov For decades, researchers have been isolating and characterizing a vast array of diterpenoids from various Euphorbia species, leading to the identification of numerous skeletal types, including lathyrane, jatrophane, ingenane, and tigliane. nih.govnih.gov This extensive research has been fueled by the potential of these compounds in drug discovery. nih.gov Early investigations often focused on the irritant properties of the latex from these plants, which led to the isolation of phorbol (B1677699) esters. cabidigitallibrary.org Over time, the focus expanded to include a wider range of diterpenoids, including the macrocyclic types like the lathyranes, revealing a broader spectrum of biological activities. nih.govcabidigitallibrary.org Between 2013 and 2019 alone, 455 new diterpenoids were isolated from 53 different Euphorbia species. researchgate.net

Compound Data

| Compound Name | Classification | Natural Source |

| This compound | Lathyrane-type Diterpenoid | Euphorbia lathyris L. |

| Euphorbia factor L1 | Lathyrane-type Diterpenoid | Euphorbia lathyris L. |

| Euphorbia factor L2 | Lathyrane-type Diterpenoid | Euphorbia lathyris L. |

| Euphorbia factor L3 | Lathyrane-type Diterpenoid | Euphorbia lathyris L. |

| Lathyrol | Diterpenoid Polyol | Euphorbia lathyris L. |

| Epoxylathyrol | Diterpenoid Polyol | Euphorbia lathyris L. |

| Ingenol | Diterpenoid Polyol | Euphorbia species |

| Jatrophane | Diterpenoid | Euphorbia species |

| Tigliane | Diterpenoid | Euphorbia species |

| Phorbol esters | Tigliane-type Diterpenoid | Euphorbia species |

Structure

3D Structure

Properties

Molecular Formula |

C32H40O7 |

|---|---|

Molecular Weight |

536.7 g/mol |

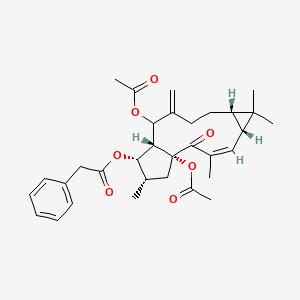

IUPAC Name |

[(1R,3Z,5R,7S,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] 2-phenylacetate |

InChI |

InChI=1S/C32H40O7/c1-18-13-14-24-25(31(24,6)7)15-19(2)30(36)32(39-22(5)34)17-20(3)29(27(32)28(18)37-21(4)33)38-26(35)16-23-11-9-8-10-12-23/h8-12,15,20,24-25,27-29H,1,13-14,16-17H2,2-7H3/b19-15-/t20-,24-,25+,27-,28?,29-,32+/m0/s1 |

InChI Key |

YTCGWKBKPYSRNN-RDKAUROFSA-N |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)CC3=CC=CC=C3)C(C(=C)CC[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C(=C)CCC4C(C4(C)C)C=C(C2=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Isolation and Analytical Characterization Methodologies for Deoxy Euphorbia Factor L1

Extraction and Initial Purification Techniques from Plant Material

The journey to isolate Deoxy euphorbia factor L1 begins with the collection and extraction of plant material, typically from species of the Euphorbia genus, such as Euphorbia lathyris. rsc.orgnih.gov The general procedure involves the following steps:

Preparation of Plant Material : The plant parts, often the seeds, stems, or aerial portions, are collected, washed, and dried to remove moisture. orientjchem.orgd-nb.infopnrjournal.com Drying is commonly performed in the shade or at room temperature to prevent the thermal degradation of sensitive chemical constituents. orientjchem.orgphcog.com The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction. orientjchem.orgpnrjournal.com

Solvent Extraction : The powdered plant material is subjected to extraction with an organic solvent. Common solvents used for lathyrane diterpenoids include ethanol, methanol (B129727), or acetone. rsc.orgd-nb.infonih.gov This process is often carried out under reflux or through maceration with intermittent shaking over an extended period to ensure exhaustive extraction of the secondary metabolites. rsc.orgpnrjournal.com

Solvent-Solvent Partitioning : The resulting crude extract is a complex mixture of numerous compounds. To achieve initial purification and fractionation, the crude extract is concentrated under reduced pressure using a rotary evaporator. rsc.orgorientjchem.org The residue is then typically suspended in water and partitioned sequentially with a series of immiscible organic solvents of increasing polarity. rsc.orgmpg.de A common partitioning scheme involves:

Petroleum Ether or Hexane (B92381) : To remove highly nonpolar constituents like fats and waxes.

Dichloromethane (B109758) or Chloroform : This fraction often contains the diterpenoids. rsc.orgresearchgate.net

Ethyl Acetate (B1210297) : To isolate compounds of intermediate polarity. rsc.orgorientjchem.org

Butanol : To extract more polar compounds.

This liquid-liquid partitioning strategy effectively separates compounds based on their polarity, enriching the concentration of lathyrane diterpenoids like this compound in the moderately polar fractions (e.g., dichloromethane or acetonitrile). rsc.orgmpg.de

Chromatographic Separation Strategies for Isolation

Following initial fractionation, a combination of chromatographic techniques is essential to isolate this compound in a pure form.

Open column chromatography is a fundamental technique for the large-scale separation of the enriched fractions.

Stationary Phase : Silica gel is the most commonly used stationary phase for the separation of lathyrane diterpenoids. rsc.orgorientjchem.orgd-nb.info

Mobile Phase : A gradient elution system is typically employed, starting with a nonpolar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone). orientjchem.org Fractions are collected systematically and monitored by Thin Layer Chromatography (TLC) to pool those with similar chemical profiles. researchgate.net This process allows for the separation of compound classes and yields fractions that are significantly enriched in the target molecule.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique indispensable for the final purification of this compound and for analytical quantification. nih.gov

Preparative and Semi-Preparative HPLC : Fractions obtained from column chromatography are often subjected to one or more rounds of preparative or semi-preparative HPLC. rsc.orgmpg.de Reversed-phase columns (e.g., C18) are frequently used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water. xjtu.edu.cn Isocratic or gradient elution may be used to achieve baseline separation of closely related isomers or analogs. xjtu.edu.cn

Analytical HPLC : Analytical HPLC is used to assess the purity of the isolated compound and for quantification. nih.govphytojournal.com Methods have been developed for the analysis of multiple Euphorbia factors simultaneously using a C18 column with a mobile phase like acetonitrile and water, often with a modifier like phosphoric acid, and UV detection. nih.govxjtu.edu.cn

Table 1: Representative HPLC Conditions for Analysis of Related Euphorbia Factors This table illustrates typical conditions used for the analysis of lathyrane diterpenoids, which are applicable for this compound.

| Parameter | Condition | Source |

|---|---|---|

| Column | Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm) | xjtu.edu.cn |

| Mobile Phase | Acetonitrile and water (Isocratic or Gradient) | xjtu.edu.cn |

| Flow Rate | 0.25 mL/min | xjtu.edu.cn |

| Column Temperature | 30 °C | xjtu.edu.cn |

| Detection | UV at 237 nm or 272 nm | xjtu.edu.cnresearchgate.net |

| Internal Standard | Euphorbia factor L1 can be used as an internal reference. | nih.gov |

Spectroscopic Elucidation Methods for Structural Determination

Once a pure compound is isolated, its chemical structure is determined using a combination of powerful spectroscopic techniques.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure and stereochemistry of complex natural products like this compound. A suite of NMR experiments is required.

¹H NMR (Proton NMR) : Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR (Carbon NMR) : Reveals the number of unique carbon atoms in the molecule and their chemical shifts indicate their functional group type (e.g., carbonyl, olefinic, aliphatic). researchgate.net

2D NMR Experiments :

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, helping to establish proton-proton connectivity within spin systems. mpg.de

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation) : Correlates directly bonded proton and carbon atoms. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments and assembling the complete carbon skeleton. mpg.de

NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies protons that are close to each other in space, providing essential information for determining the relative stereochemistry of the molecule. mpg.de

The combined interpretation of these spectra allows for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's constitution and configuration. nih.govnih.gov

Table 2: Representative NMR Data for a Related Lathyrane Diterpenoid Skeleton This table shows example ¹³C and ¹H NMR assignments for a compound with a similar lathyrane core, illustrating the type of data obtained. Specific shifts for this compound would vary.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Source |

|---|---|---|---|

| 1 | ~35-45 | ~2.0-2.5 (m) | nih.govresearchgate.net |

| 2 | ~70-80 | ~4.5-5.5 (m) | nih.govresearchgate.net |

| 3 | ~70-85 | ~5.0-6.0 (d) | nih.govresearchgate.net |

| 4 | ~40-50 | ~2.5-3.0 (m) | nih.govresearchgate.net |

| 5 | ~70-80 | ~5.0-5.5 (d) | nih.govresearchgate.net |

| 6 | ~130-140 | ~5.5-6.0 (m) | nih.govresearchgate.net |

| 7 | ~125-135 | ~5.8-6.2 (m) | nih.govresearchgate.net |

| 8 | ~45-55 | ~1.8-2.2 (m) | nih.govresearchgate.net |

| 9 | ~30-40 | ~1.5-2.0 (m) | nih.govresearchgate.net |

| 10 | ~25-35 | ~1.0-1.5 (m) | nih.govresearchgate.net |

| 11 | ~20-30 | ~0.8-1.2 (m) | nih.govresearchgate.net |

| 12 | ~130-140 | ~5.0-5.5 (m) | nih.gov |

| 13 | ~130-140 | - | nih.gov |

| 14 | ~20-30 | ~1.5-2.0 (s) | nih.govresearchgate.net |

| 15 | ~60-70 | ~3.5-4.5 (m) | nih.govresearchgate.net |

High-Resolution Mass Spectrometry (HRMS), typically coupled with an electrospray ionization (ESI) source, is used to determine the precise mass of the molecular ion. nih.gov

Elemental Composition : The high mass accuracy of HRMS (often to within 5 ppm) allows for the unambiguous determination of the compound's molecular formula. nih.govnih.gov For this compound, the molecular formula has been established as C₃₂H₄₀O₇. nih.gov

Fragmentation Analysis : Tandem MS (MS/MS) or HRMSᴱ experiments can provide valuable structural information by analyzing the fragmentation patterns of the parent ion. nih.gov The observed daughter ions can confirm the presence of specific substructures, such as ester side chains, by identifying their neutral losses. nih.gov

Table 3: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₃₂H₄₀O₇ | nih.gov |

| Molecular Weight | 536.7 g/mol | myskinrecipes.com |

| Ionization Mode | ESI (Positive) | nih.govnih.gov |

| Observed Ion | [M+H]⁺ or [M+Na]⁺ | nih.govresearchgate.net |

| Calculated m/z for [M+H]⁺ | 537.2796 | (Calculated) |

| Calculated m/z for [M+Na]⁺ | 559.2615 | (Calculated) |

Ultraviolet (UV) Spectroscopy in Identification

Ultraviolet (UV) spectroscopy, while often not sufficient for complete structural elucidation on its own, plays a significant role in the initial identification and characterization of lathyrane diterpenoids like this compound. The UV spectrum provides valuable information about the presence of chromophores, which are parts of the molecule that absorb UV light.

Lathyrane diterpenoids possess chromophoric systems that give rise to characteristic absorption maxima in the UV region. For instance, a study on lathyrane diterpenoid stereoisomers isolated from Euphorbia lathyris reported UV absorption maxima (λmax) at approximately 200, 235, and 280 nm. rsc.org The presence of ester functional groups, which are common in this class of compounds, typically results in a UV absorption peak around 240 nm. More extensively esterified diterpenes can show additional absorbance between 275 nm and 290 nm.

The UV spectrum of a purified sample can be compared with literature data for known lathyrane diterpenoids to provide preliminary evidence of its structural class. It is also a valuable tool for monitoring the progress of purification during chromatographic separation, as the absorbance at a specific wavelength can be used to detect the presence of the target compound in different fractions.

Table 1: Indicative UV Absorption Maxima for Lathyrane-type Diterpenoids

| Chromophore System | Approximate UV Absorption Maxima (λmax) |

| Lathyrane Skeleton | 200 nm, 235 nm, 280 nm rsc.org |

| Ester Groups | ~240 nm |

| Highly Esterified Systems | 275 - 290 nm |

This interactive table allows for a quick reference to the expected UV absorption regions for these complex molecules.

Biosynthetic Pathways and Molecular Origins of Deoxy Euphorbia Factor L1

Identification of Key Biosynthetic Precursors

The journey to Deoxy euphorbia factor L1 begins with the universal C20 precursor for diterpenoid biosynthesis, geranylgeranyl pyrophosphate (GGPP). Through the action of a specific class of enzymes, this linear isoprenoid substrate is transformed into the foundational macrocyclic scaffold of the lathyrane family.

Research has unequivocally identified casbene (B1241624) as the pivotal hydrocarbon precursor for lathyrane diterpenoids. pnas.orgyork.ac.uk The formation of casbene from GGPP is catalyzed by casbene synthase, a key enzyme that dictates the entry of carbon flux into this specific branch of diterpenoid metabolism. The identification of casbene as the primary building block was a critical step in unraveling the complex biosynthetic network leading to this compound and other related compounds.

Following the formation of the initial macrocycle, a series of oxidative modifications are required to prepare the scaffold for further derivatization. The lathyrane diterpenoid jolkinol C has been identified as a crucial intermediate in the biosynthesis of more complex lathyranes. pnas.orgnih.govresearchgate.netnih.gov It is from this key branchpoint metabolite that the pathway to this compound is believed to proceed, involving a sequence of specific acylation reactions. Another key precursor is lathyrol , the polyol core that is esterified to yield this compound. nih.govsucculent-plant.com

Enzymatic Transformations and Macrocyclization Events in Diterpenoid Assembly

The conversion of the acyclic GGPP into the intricate tricyclic structure of the lathyrane core is a feat of enzymatic precision, involving a cascade of cyclization and modification reactions.

Role of Alcohol Dehydrogenases in Biosynthetic Cyclization

A pivotal and unconventional step in the formation of the lathyrane skeleton is the macrocyclization event catalyzed by an alcohol dehydrogenase (ADH) . Specifically, research has pinpointed the role of an NAD+-dependent alcohol dehydrogenase, designated as ADH1 , in Euphorbia lathyris. nih.gov This enzyme is not involved in a simple oxidation or reduction but rather facilitates a novel intramolecular carbon-carbon bond formation. Following initial oxidations of the casbene macrocycle by cytochrome P450 enzymes, ADH1 acts on the resulting oxidized intermediates. It is proposed that the dehydrogenase activity of ADH1 generates unstable carbonyl intermediates that subsequently undergo a spontaneous or enzyme-mediated aldol-type condensation, leading to the closure of the characteristic 5/11/3-membered ring system of the lathyrane core, as seen in the formation of jolkinol C. nih.gov

Casbene Synthase (ElCBS) and its Contribution to Euphorbia Diterpenoid Biosynthesis

At the genesis of the lathyrane biosynthetic pathway lies the enzyme Casbene Synthase (ElCBS) . This enzyme belongs to the terpene synthase family and is responsible for the intricate cyclization of the linear C20 precursor, geranylgeranyl pyrophosphate (GGPP), into the macrocyclic diterpene casbene. The activity of ElCBS represents the committed step in the biosynthesis of casbene-derived diterpenoids in Euphorbia. Its functional characterization has been a cornerstone in understanding the origin of the diverse array of diterpenoids found in this genus. The expression of ElCBS is a critical determinant of the flux of precursors into the lathyrane biosynthetic pathway. researchgate.net

The subsequent modifications of the casbene scaffold are orchestrated by a suite of cytochrome P450 monooxygenases (P450s) . In E. lathyris, two specific P450s, CYP71D445 and CYP726A27 , have been identified as key players in the regio-specific oxidation of casbene at positions C9 and C5, respectively. nih.gov These initial hydroxylations are crucial for the subsequent cyclization reaction.

More recently, two O-acyltransferases, ElBAHD16 and ElBAHD35 , have been identified in E. lathyris and are responsible for the acylation of the lathyrane core. nih.gov ElBAHD35, in particular, has been shown to mediate the mono-acetylation of the 5-OH group of lathyrol and 7-hydroxylathyrol using acetyl-CoA as a donor. nih.gov This finding provides a direct enzymatic link to the formation of the acetyl group at position C-5 in this compound. While the enzymes responsible for the phenylacetylation at C-3 and the second acetylation at C-15 have yet to be definitively identified, the discovery of these acyltransferases represents a significant advancement in understanding the final tailoring steps of this compound biosynthesis.

Genetic and Transcriptomic Approaches in Pathway Elucidation

The elucidation of the biosynthetic pathway of this compound has been significantly propelled by modern genetic and transcriptomic techniques. The low abundance of these compounds in their natural hosts and the complexity of their structures make traditional biochemical approaches challenging. york.ac.uk

Transcriptome analysis of the seeds of Euphorbia lathyris, where this compound accumulates, has been instrumental in identifying candidate genes involved in its biosynthesis. researchgate.net By comparing the gene expression profiles in tissues with high and low levels of lathyrane diterpenoids, researchers have been able to pinpoint genes encoding key enzymes such as casbene synthase, cytochrome P450s, and alcohol dehydrogenases. nih.govmdpi.com The high-quality genome assembly of E. lathyris has further facilitated the identification of gene clusters associated with diterpenoid biosynthesis. nih.gov

Metabolomics-led transcriptomic analysis has also been a powerful tool. york.ac.uk By correlating the accumulation of specific diterpenoid intermediates with the expression of candidate genes, a more targeted approach to gene function discovery is possible. This approach has been successfully used in related Euphorbia species to identify genes involved in the biosynthesis of other complex diterpenoids, providing a roadmap for future investigations into the complete pathway of this compound. pnas.orgnih.gov

The functional characterization of candidate genes is often performed using heterologous expression systems, such as Nicotiana benthamiana or engineered yeast (Saccharomyces cerevisiae). york.ac.uknih.gov These systems allow for the expression of individual or multiple genes from the proposed pathway to test their enzymatic activity and confirm their role in the biosynthesis of specific intermediates.

In Planta Diterpenoid Accumulation and Tissue-Specific Bioproduction

This compound, along with other lathyrane diterpenoids, exhibits a distinct pattern of accumulation within the Euphorbia lathyris plant. The primary site of accumulation for this compound is the seeds . succulent-plant.comresearchgate.netresearchgate.netresearchgate.netnih.gov The seed oil of E. lathyris is a rich source of these diterpenoid esters, which can constitute a significant percentage of the oil. succulent-plant.comresearchgate.net

This tissue-specific accumulation suggests a highly regulated biosynthetic process, with the expression of the necessary biosynthetic genes being spatially and temporally controlled. Transcriptomic data supports this, showing high expression of genes like casbene synthase in the latex of E. lathyris. mdpi.com While the initial steps of diterpenoid biosynthesis may occur in other parts of the plant, the final tailoring and storage of this compound are concentrated in the seeds. This sequestration in the seeds may serve a defensive role for the plant, protecting the next generation from herbivores and pathogens.

The table below summarizes the key enzymes involved in the early stages of lathyrane biosynthesis.

| Enzyme | Abbreviation | Function | Organism |

| Casbene Synthase | ElCBS | Cyclization of GGPP to casbene | Euphorbia lathyris |

| Cytochrome P450 | CYP71D445 | Regio-specific oxidation of casbene at C9 | Euphorbia lathyris |

| Cytochrome P450 | CYP726A27 | Regio-specific oxidation of casbene at C5 | Euphorbia lathyris |

| Alcohol Dehydrogenase | ADH1 | Macrocyclization of oxidized casbene intermediates | Euphorbia lathyris |

| O-acyltransferase | ElBAHD35 | Mono-acetylation of the 5-OH group of lathyrol | Euphorbia lathyris |

Further research is required to fully elucidate the remaining enzymatic steps in the biosynthesis of this compound, particularly the enzymes responsible for the acylation at the C-3 and C-15 positions of the lathyrol core. A complete understanding of this intricate pathway will not only provide fundamental insights into plant specialized metabolism but may also open avenues for the biotechnological production of this and other valuable lathyrane diterpenoids.

Advanced Synthetic Chemistry and Analog Development of Deoxy Euphorbia Factor L1

Semisynthesis and Derivatization Strategies

The chemical derivatization of lathyrane diterpenoids, including those closely related to Deoxy euphorbia factor L1, is a key strategy for exploring their structure-activity relationships (SAR). While specific semisynthetic routes starting from this compound are not extensively documented in publicly available research, the general principles of modifying the lathyrane skeleton are well-established. These modifications often target the various functional groups present on the tricyclic core.

For instance, the hydroxyl groups on the lathyrane scaffold are common targets for esterification or etherification to produce a library of analogues with varying lipophilicity and steric properties. The exocyclic double bond, a feature of many lathyranes, can be subjected to a range of reactions, including epoxidation, dihydroxylation, and reduction, to introduce new functionalities and alter the conformation of the 11-membered ring.

A significant approach to generating derivatives involves the hydrolysis of the ester groups present in parent compounds like Euphorbia factor L1, followed by selective re-esterification. This allows for the introduction of a wide variety of acyl groups, enabling a systematic study of how these substituents influence biological activity. While this compound itself has fewer ester functionalities than some other members of the family, the principles of selective hydrolysis and acylation remain a viable strategy for creating novel derivatives.

Total Synthesis Approaches towards Lathyrane Diterpenoid Scaffolds

The total synthesis of the lathyrane diterpenoid scaffold, with its sterically congested and conformationally complex 5/11/3-tricyclic system, presents a formidable challenge to synthetic organic chemists. While a total synthesis of this compound has not been specifically reported, several research groups have explored strategies for the construction of the core lathyrane framework.

One of the key challenges lies in the stereoselective formation of the fused cyclopropane (B1198618) ring and the construction of the 11-membered macrocycle. Various synthetic strategies have been investigated to address these hurdles. One notable approach involves a Dowd-Beckwith ring-enlargement reaction to construct the 11-membered ring from a more readily available 6-membered ring precursor. Another strategy has focused on an intramolecular aldehyde-alkyne coupling reaction to forge the macrocyclic ring.

The synthesis of (-)-casbene, the biosynthetic precursor of the lathyrane diterpenoids, has been achieved and provides a foundation for potential biomimetic syntheses of more complex lathyranes. This synthesis established the absolute stereochemistry of the cyclopropane ring and the geometry of the trisubstituted double bonds within the macrocycle.

Furthermore, synthetic studies towards other complex diterpenoids like ingenol (B1671944) and resiniferatoxin, which share biosynthetic origins with the lathyranes, have provided valuable insights into the construction of intricate polycyclic systems. These endeavors often involve sophisticated cascade reactions and precise control of stereochemistry, highlighting the complexity and ingenuity required to access these natural product scaffolds.

Chemical Transformation Studies of this compound

The inherent reactivity of the lathyrane skeleton makes it a fascinating subject for chemical transformation studies. These investigations not only provide access to novel molecular architectures but also shed light on the potential biosynthetic relationships between different classes of diterpenoids.

Lewis Acid-Mediated Structural Conversions and Skeleton Rearrangements

The treatment of lathyrane diterpenoids with Lewis acids can induce profound skeletal rearrangements, leading to the formation of new and often complex polycyclic systems. For example, the reaction of Euphorbia factor L1 with boron trifluoride etherate (BF₃·Et₂O) has been shown to yield diterpenes with euphoractane and myrsinane skeletons. molnova.cn This transformation is believed to proceed through a cascade of reactions involving the opening of the epoxide and cyclopropane rings, followed by intramolecular cyclizations.

In a similar vein, iron(III) acetylacetonate (B107027) (Fe(acac)₃) has been used to catalyze the skeletal conversion of a lathyrane diterpene into the premyrsinane framework. researchgate.netmdpi.comresearchgate.net This biomimetic transformation is thought to involve a radical-mediated cyclization. Such studies provide chemical evidence for the proposed biosynthetic pathways that link the lathyrane diterpenes to other families of natural products found in Euphorbia species. These rearrangements underscore the potential of the lathyrane skeleton as a versatile template for the generation of diverse molecular scaffolds.

Microbial Transformations for the Generation of Derivatives

Microbial transformations offer a powerful and selective tool for the structural modification of natural products. In the context of this compound, this approach has proven to be particularly insightful. Research has shown that the microbial transformation of the closely related Euphorbia factor L1 using the fungus Mucor polymorphosporus can directly yield this compound. nih.gov This biotransformation involves the reduction of the epoxide ring present in Euphorbia factor L1 to the corresponding exocyclic double bond found in this compound. nih.gov

This finding is significant as it not only provides a potential biocatalytic route for the preparation of this compound but also suggests that similar enzymatic processes may occur in nature. Beyond this specific conversion, microbial transformations of other lathyrane diterpenoids have been shown to produce a variety of hydroxylated and rearranged products, highlighting the potential of microorganisms to generate novel derivatives that may be difficult to access through traditional chemical methods. myskinrecipes.com

Design and Synthesis of Novel this compound Analogues

The design and synthesis of novel analogues based on the this compound scaffold are driven by the desire to explore and modulate its biological activities. While specific research focused solely on analogues of this compound is limited, the broader work on lathyrane diterpenoids provides a clear blueprint for such endeavors.

The primary strategy involves modifying the substitution pattern on the lathyrane core. This can be achieved through the chemical transformations and derivatization strategies discussed previously. For instance, the synthesis of a series of premyrsinane and lathyrane derivatives from a naturally abundant lathyrane diterpene has been reported, with the aim of exploring their potential as anti-Alzheimer's disease agents. chemicalbook.com

Molecular Mechanisms of Biological Activity of Deoxy Euphorbia Factor L1 in Vitro and Cellular Studies

Anticancer Mechanisms in Cellular Models

Currently, there is a lack of specific published research on the anticancer mechanisms of Deoxy euphorbia factor L1 in cellular models.

Apoptosis Induction via the Mitochondrial Pathway

The mitochondrial or intrinsic pathway of apoptosis is a critical mechanism for eliminating cancerous cells. nih.gov It involves a cascade of intracellular events centered around the mitochondria. While there is no direct evidence for this compound, studies on other Euphorbia factors suggest this is a plausible mechanism.

Reactive oxygen species are chemically reactive molecules containing oxygen that can, at high levels, induce cellular damage and trigger apoptosis. nih.gov There is no specific data demonstrating that this compound modulates ROS levels in cancer cells.

A key event in the mitochondrial pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). mdpi.com The effect of this compound on ΔΨm in cancer cells has not been reported.

The loss of mitochondrial integrity leads to the release of cytochrome c into the cytosol, which then triggers the activation of a cascade of enzymes called caspases, ultimately leading to the execution of apoptosis. nih.govnih.gov There is no available data to confirm that this compound induces cytochrome c release and subsequent caspase activation.

Inhibition of Cancer Cell Proliferation and Migration

The ability of a compound to inhibit the proliferation and migration of cancer cells is a key indicator of its anticancer potential. Specific studies on the effect of this compound on these processes are not available.

Impact on Cell Cycle Progression

Many anticancer agents exert their effects by interfering with the cell cycle, leading to cell cycle arrest and preventing cancer cell division. researchgate.netbiomolther.org The impact of this compound on cell cycle progression in cancer cells has not been documented in the scientific literature.

Comparative Cytotoxicity Across Diverse Human Cancer Cell Lines (e.g., A549, KB, HCT116)

This compound (DEFL1), a lathyrane-type diterpenoid, has demonstrated notable cytotoxic activity against a panel of human cancer cell lines. In a comparative study, the growth-inhibitory effects of DEFL1 were evaluated against human lung carcinoma (A549), oral carcinoma (KB), and colorectal carcinoma (HCT116) cells. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, were determined using an MTT assay.

The results indicated that DEFL1 exerted a dose-dependent inhibitory effect on all three cell lines. Notably, the A549 lung cancer cells exhibited the highest sensitivity to the compound. researchgate.net The IC50 values are summarized in the table below, illustrating the differential susceptibility of the cancer cell lines to this compound. researchgate.net

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 17.51 ± 0.85 |

| KB | Oral Carcinoma | 24.07 ± 1.06 |

| HCT116 | Colorectal Carcinoma | 27.18 ± 1.21 |

Table 1: Comparative cytotoxicity (IC50 values) of this compound against various human cancer cell lines. researchgate.net

Multidrug Resistance (MDR) Reversal Mechanisms

One of the most significant barriers to effective cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. This compound, also referred to as Euphorbia factor L1 (EFL1) in some studies, has emerged as a promising agent capable of circumventing this resistance.

Inhibition of Efflux Pump Function (e.g., ABCB1/P-glycoprotein)

A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), encoded by the ABCB1 gene. These transporters function as efflux pumps, actively expelling chemotherapeutic drugs from the cancer cell, thereby reducing their intracellular concentration and efficacy.

Studies have shown that EFL1 can effectively inhibit the function of the ABCB1/P-glycoprotein efflux pump. researchgate.netnih.gov This inhibitory action restores the sensitivity of resistant cancer cells to conventional chemotherapeutic agents. It is important to note that while EFL1 inhibits the function of P-gp, it does not appear to down-regulate the expression of the ABCB1 protein itself. nih.govnih.gov

Enhancement of Intracellular Accumulation of Chemotherapeutic Agents

A direct consequence of inhibiting P-glycoprotein function is the increased intracellular accumulation of chemotherapeutic drugs in resistant cells. Research has demonstrated that in the presence of EFL1, the intracellular concentrations of known P-gp substrates, such as doxorubicin (B1662922) and rhodamine 123, are significantly elevated in MDR cancer cell lines like K562/ADR. researchgate.netnih.gov This enhanced accumulation allows the cytotoxic drugs to reach their therapeutic targets within the cell, thereby overcoming the resistance mechanism.

Apoptosis Sensitization in Drug-Resistant Cell Lines

By effectively disabling the P-gp efflux pump and increasing intracellular drug levels, EFL1 sensitizes drug-resistant cancer cells to apoptosis (programmed cell death). In studies involving the ABCB1-overexpressing K562/ADR cell line, EFL1 was shown to sensitize these resistant cells to the apoptotic effects of vincristine, a commonly used chemotherapeutic agent. nih.gov This sensitization occurs through the mitochondrial pathway of apoptosis. nih.gov This finding is significant as it suggests that EFL1 can restore the ability of standard anticancer drugs to induce cell death in otherwise resistant tumors.

Influence on Cellular Transport Channels and Energy Metabolism

Beyond its direct cytotoxic and MDR-reversing activities, this compound also exerts influence over fundamental cellular processes, including ion transport and energy metabolism.

Perturbations in Intracellular Ion Homeostasis (e.g., Ca2+)

Intracellular calcium (Ca2+) is a critical second messenger involved in a myriad of cellular functions, including proliferation, differentiation, and apoptosis. Dysregulation of Ca2+ homeostasis is a hallmark of many cancers.

Effects on Mitochondrial Bioenergetics and ATP Metabolism

This compound, a lathyrane-type diterpenoid isolated from Euphorbia lathyris L., has been shown to exert significant effects on mitochondrial function and cellular energy metabolism. nih.gov In vitro studies using human colon adenocarcinoma Caco-2 cells have demonstrated that treatment with this compound leads to a decrease in mitochondrial membrane potential (MMP) and the mitochondrial permeability transition pore (mPTP). nih.gov This disruption of mitochondrial integrity directly impacts cellular energy production, as evidenced by a reduction in intracellular adenosine (B11128) 5'-triphosphate (ATP) content and diminished ATPase activities. nih.gov The reliance of cells on mitochondrial oxidative phosphorylation for ATP generation, particularly under conditions where glycolysis is insufficient, renders them susceptible to mitochondrial toxins. nih.govnih.gov The observed effects of this compound on mitochondria indicate a mechanism of cytotoxicity involving the impairment of cellular bioenergetics. nih.gov

Modulation of Specific Energy Sensing Signaling Pathways (e.g., AMPK/SIRT1/PGC-1α)

The compound has been found to inhibit the AMPK/SIRT1/PGC-1α signaling pathway, a critical network that governs energy metabolism. nih.gov This pathway acts as a central regulator of cellular energy homeostasis. nih.govnih.gov AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) are metabolic sensors that influence the activity of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. nih.govnih.govresearchgate.net By inhibiting this pathway, this compound disrupts the cell's ability to adapt to metabolic stress, further contributing to its cytotoxic effects. nih.gov The inhibition of this key energy-sensing network underscores the compound's profound impact on cellular metabolism. nih.gov

Regulation of Ion Transporters (e.g., NEH, CFTR) and Aquaporins

Research has revealed that this compound can downregulate the expression of key ion transporters and water channels in intestinal epithelial cells. nih.gov Specifically, the expression of the Na+/H+ exchanger (NHE) and the cystic fibrosis transmembrane conductance regulator (CFTR) was found to be decreased in Caco-2 cells following treatment with the compound. nih.gov In addition to these ion transporters, the expression of aquaporins, which are responsible for water transport across cell membranes, was also reduced. nih.gov This suppression of ion and water molecule transporters contributes to the compound's intestinal toxicity. nih.gov

Impact on Intestinal Barrier Integrity and Tight Junction Proteins

A significant aspect of the biological activity of this compound is its detrimental effect on the integrity of the intestinal barrier. nih.gov Studies on Caco-2 cells, a model for the intestinal epithelium, have shown that the compound leads to a decrease in transepithelial electrical resistance (TEER), a key indicator of barrier function. nih.gov This increase in intestinal permeability is attributed to the downregulation of several crucial tight junction proteins, including Occludin, Claudin-4, Tricellulin, ZO-1, and JAM-1. nih.gov Molecular docking simulations have further suggested an interaction between this compound and these tight junction proteins. nih.gov The disruption of these proteins, which are essential for maintaining the seal between adjacent epithelial cells, leads to a compromised intestinal barrier. nih.govdp.tech This is also supported by findings in the nematode Caenorhabditis elegans, where the compound induced a leaky intestinal barrier through the downregulation of cell junction components. nih.gov

Investigation of Specific Molecular Targets and Interacting Signaling Pathways

Receptor Downregulation (e.g., DDR1)

A key molecular target of this compound identified in the context of cancer metastasis is the Discoidin Domain Receptor 1 (DDR1). nih.gov In a mouse model of breast cancer liver metastasis, treatment with the compound led to the downregulation of DDR1 protein expression. nih.gov This reduction in DDR1 was associated with an increase in the infiltration of immune cells, including CD4+, CD8+, and natural killer (NK) T cells, into the tumor microenvironment. nih.gov The overexpression of DDR1 was shown to negate the anti-metastatic and pro-immune infiltration effects of this compound, confirming that DDR1 is a critical target through which the compound exerts its anti-cancer activity. nih.gov

Interaction with Kinase Enzymes and Associated Cellular Pathways

The interaction of this compound with kinase enzymes is a central aspect of its molecular mechanism. As a receptor tyrosine kinase, the downregulation of DDR1 represents a significant interaction with this class of enzymes. nih.gov Furthermore, the inhibition of the AMPK/SIRT1/PGC-1α pathway demonstrates an influence on the kinase activity of AMPK, a key regulator of cellular energy. nih.govnih.gov The compound's effects on these kinase-mediated pathways highlight its potential to modulate critical cellular processes such as energy metabolism, cell adhesion, and immune response. nih.govnih.gov

Interactive Data Table: Effects of this compound on Cellular and Molecular Parameters

| Parameter | Cell/Model System | Observed Effect | Reference |

| Mitochondrial Membrane Potential (MMP) | Caco-2 cells | Decrease | nih.gov |

| Intracellular ATP Content | Caco-2 cells | Decrease | nih.gov |

| AMPK/SIRT1/PGC-1α Pathway | Caco-2 cells | Inhibition | nih.gov |

| NHE and CFTR Expression | Caco-2 cells | Decrease | nih.gov |

| Aquaporin Expression | Caco-2 cells | Decrease | nih.gov |

| Transepithelial Electrical Resistance (TEER) | Caco-2 cells | Decrease | nih.gov |

| Tight Junction Protein Expression | Caco-2 cells | Downregulation | nih.gov |

| DDR1 Protein Expression | Breast Cancer Liver Metastasis (mouse model) | Downregulation | nih.gov |

Structure Activity Relationship Sar Studies of Deoxy Euphorbia Factor L1

Correlating Specific Structural Features with Biological Potency and Selectivity

The biological potency of lathyrane diterpenoids is not determined by a single factor but rather by a delicate balance of several structural features. The core molecular framework, including the configuration of its rings and the presence of specific functional groups, plays a pivotal role.

Key structural determinants for bioactivity include:

The Lathyrane Skeleton: The inherent 5/11/3-fused ring structure provides a specific spatial arrangement for functional groups, which is crucial for interaction with biological targets. nih.gov

The gem-Dimethylcyclopropane Ring: This subunit is a common feature in many bioactive diterpenes and is considered important for substrate-target interactions. nih.gov Studies on lathyrane stereoisomers have shown that the configuration of this ring significantly influences cytotoxicity. For instance, Euphorbia factor L2b, which possesses a trans-gem-dimethylcyclopropane, exhibited potent cytotoxicity against the U937 cell line, whereas its stereoisomers with different configurations were inactive. rsc.orgmpg.de This suggests that the geometry of the cyclopropane (B1198618) ring is a critical determinant of biological activity. rsc.org

Configuration at C-3: The stereochemistry of substituents on the lathyrane skeleton can have a significant impact on bioactivity. The isolation of lathyrane-type diterpenes with an α-configuration substitute at C-3 was a notable finding, as it was shown to affect cytotoxicity, highlighting the importance of this position's configuration. nih.gov

Endocyclic Double Bond: The geometry of the C-12/C-13 double bond within the 11-membered ring has also been identified as a crucial factor for cytotoxicity. rsc.orgmpg.de Euphorbia factor L2a, the first lathyrane diterpenoid discovered with an endocyclic 12(Z)-double bond, was found to be inactive, in contrast to related compounds with the more common 12(E) configuration, further underscoring the role of the macrocycle's conformation in its biological effect. rsc.orgmpg.de

In vivo and in vitro studies on Deoxy euphorbia factor L1 have demonstrated its cytotoxic and antitumor activity, which is associated with the downregulation of Discoidin Domain Receptor 1 (DDR1). mdpi.com This compound has also been shown to induce cell death via apoptosis. mdpi.com

Influence of Ester Group Substitutions on Cytotoxicity and Other Activities

The type and position of ester groups attached to the lathyrane core are critical factors modulating both the potency and selectivity of its cytotoxic effects. nih.gov SAR studies reveal that the acylation pattern is a key determinant for bioactivity. nih.gov

Research has shown that substitutions at positions C-3, C-5, C-7, and C-15 are particularly critical for cytotoxicity and cell-type selectivity. nih.gov For example, a specific combination of acetate (B1210297) groups at C-5 and C-15 with benzoate (B1203000) groups at C-3 and C-7 was found to be correlated with selective cytotoxicity against the KB-VIN cancer cell line. nih.gov

While this compound is noted for its cytotoxic and MDR reversal activities, other lathyrane diterpenoids exhibit a broader range of biological effects influenced by their substitution patterns. Many lathyranes isolated from Euphorbia lathyris have demonstrated inhibitory effects on nitric oxide (NO) production, indicating anti-inflammatory potential. nih.gov

The table below summarizes the cytotoxic activity of selected lathyrane diterpenoids, illustrating the impact of structural variations.

| Compound | Cell Line | IC50 (µM) | Key Structural Feature |

| Euphorbia factor L2b | U937 | 0.87 ± 0.32 | trans-gem-dimethylcyclopropane, 12(E)-double bond |

| Euphorbia factor L2a | U937 | > 200 | trans-gem-dimethylcyclopropane, 12(Z)-double bond |

| Euphorbia factor L2 | U937 | > 200 | cis-gem-dimethylcyclopropane, 12(E)-double bond |

| Euphorbia factor L28 | 786-0 | 9.43 | α-configuration substitute at C-3 |

| Euphorbia factor L28 | HepG2 | 13.22 | α-configuration substitute at C-3 |

SAR in Multidrug Resistance Reversal Activity

A significant aspect of the biological profile of this compound and related lathyranes is their ability to reverse multidrug resistance (MDR) in cancer cells. nih.gov MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), which actively pump drugs out of cancer cells. nih.gov

This compound has been shown to effectively reverse ABCB1-mediated MDR in various cancer cell lines, including KBv200 and MCF-7/adr. nih.gov Its mechanism of action involves a direct interaction with the ABCB1 transporter. nih.gov

Key findings from SAR studies on MDR reversal include:

Direct Interaction with ABCB1: this compound inhibits the efflux function of ABCB1, leading to an increased intracellular accumulation of chemotherapeutic agents like doxorubicin (B1662922) and rhodamine 123 in resistant cells. nih.govnih.gov

No Downregulation of ABCB1: Importantly, this compound does not reduce the expression of the ABCB1 transporter at either the mRNA or protein level. nih.gov Its reversal effect stems from inhibiting the transporter's function, not its presence. nih.gov

Stimulation of ATPase Activity: this compound has been observed to enhance the ATP hydrolysis activity of ABCB1, which is a characteristic of P-gp substrates and modulators. nih.gov

Apoptosis Sensitization: Beyond just reversing resistance, this compound can sensitize MDR cells to apoptosis induced by anticancer drugs, acting synergistically to overcome treatment failure. nih.gov

Importance of Acylation and Lipophilicity: For the broader class of lathyrane diterpenoids, the acylation pattern, particularly the presence of aromatic moieties, is of fundamental importance for MDR reversal. nih.gov Physicochemical properties such as lipophilicity also contribute significantly to their P-gp modulating activity. nih.gov Furthermore, the presence of a free hydroxyl group at the C-3 position appears to be significant for this activity. nih.gov

Comparative Analysis with Related Lathyrane Diterpenoids and Derivatives

The biological activity of this compound can be better understood through comparison with other structurally related lathyrane diterpenoids. These comparisons reveal how subtle molecular modifications can lead to dramatic shifts in biological function. rsc.org

A compelling example is the comparative study of the stereoisomers Euphorbia factors L2a, L2b, and L2. rsc.orgmpg.de These three compounds share the same planar structure but differ in the configuration of the gem-dimethylcyclopropane ring and the geometry of the endocyclic double bond. As shown in the table in section 6.2, only Euphorbia factor L2b displayed significant cytotoxicity, with an IC50 value of 0.87 µM against the U937 cell line. rsc.orgmpg.de In contrast, Euphorbia factor L2a, with its unusual 12(Z)-double bond, and Euphorbia factor L2, with the more common cis-fused cyclopropane ring, were both inactive. rsc.orgmpg.de This stark difference in activity among stereoisomers highlights the stringent structural requirements for cytotoxic action.

Similarly, the configuration of substituents on the main skeleton is crucial. The discovery of Euphorbia factor L28, which possesses an α-oriented substituent at C-3, and its subsequent demonstration of strong cytotoxicity against 786-0 and HepG2 cell lines, suggested that this specific stereochemistry has a significant positive effect on its bioactivity compared to other analogues. nih.gov

Future Research Directions and Emerging Applications of Deoxy Euphorbia Factor L1

Advanced Mechanistic Elucidation through Multi-Omics Technologies

To fully understand the biological effects of Deoxy euphorbia factor L1, future research will likely turn to advanced multi-omics technologies. While direct multi-omics studies on this compound are still emerging, research on the closely related Euphorbia factor L1 (EFL1) provides a clear blueprint for this approach.

An integrated analysis of the transcriptome and microRNA (miRNA) profiles of human colon adenocarcinoma Caco-2 cells treated with EFL1 and the related EFL2 has revealed significant insights into their mechanisms of toxicity and biological activity. nih.govresearchgate.net This study identified numerous differentially expressed genes and metabolic pathways, including those involved in transmembrane transport, T cell extravasation, the IL-17 signaling pathway, apoptosis, and the cell cycle. nih.gov The application of such transcriptomic and miRNA profiling to this compound would be a critical step in mapping its specific cellular and molecular targets.

Furthermore, the establishment of a comprehensive, family-level database for Euphorbiaceae plants, known as EupDB, which integrates multi-omics resources for six species, including Euphorbia lathyris, will be an invaluable tool. nih.gov This database provides extensive data on genomes, transcriptomes, and metabolic pathways, which can facilitate comparative and functional genomics research to uncover the intricate mechanisms of action for compounds like this compound. nih.gov Future investigations could leverage these resources to perform detailed bioinformatic analyses and formulate targeted hypotheses for laboratory validation.

Exploration of Novel Biological Activities and Therapeutic Potential

The known biological activities of this compound and its analogues suggest significant therapeutic potential that warrants deeper exploration. Diterpenoids from the Euphorbia genus are recognized for a wide range of effects, including anti-inflammatory, antitumor, and multidrug-resistance-modulating activities. nih.gov

Initial studies have demonstrated that this compound possesses cytotoxic activity. nih.gov This foundational finding opens the door to more extensive screening against various cancer cell lines to identify specific malignancies that may be susceptible to its effects.

Moreover, the well-documented activities of the closely related Euphorbia factor L1 (EFL1) highlight promising areas of investigation for this compound. EFL1 has been shown to suppress breast cancer liver metastasis by downregulating Discoidin domain receptor 1 (DDR1), which in turn enhances the infiltration of CD4+, CD8+, and NK T cells into the tumor microenvironment. chemicalbook.comnih.govnih.gov Given the structural similarity, it is plausible that this compound could exhibit similar immunomodulatory properties. Future research should investigate its impact on immune cell function and the tumor microenvironment.

Additionally, EFL1 is known to reverse multidrug resistance in cancer cells by inhibiting the function of P-glycoprotein (ABCB1), an ATP-binding cassette transporter. chemfaces.comtandfonline.com Studies on this compound should explore its potential to act as a chemosensitizer, enhancing the efficacy of existing chemotherapy drugs. The anti-inflammatory properties of lathyrane diterpenoids also suggest that this compound could be a candidate for development as a treatment for inflammatory conditions. nih.gov

Rational Design and Optimization of Analogues for Enhanced Efficacy and Specificity

The chemical scaffold of this compound provides a versatile platform for the rational design and synthesis of analogues with improved therapeutic properties. The goal of such medicinal chemistry efforts would be to enhance potency against specific biological targets while minimizing off-target effects and potential toxicity.

Studies on the parent compound, Euphorbia factor L1, have already demonstrated the feasibility of generating derivatives through both chemical and microbial transformations. tandfonline.com These approaches can be applied to this compound to create a library of novel compounds for biological screening. Furthermore, research into the synthesis of other lathyrane diterpenes and the skeletal conversion of related compounds, such as the iron-catalyzed conversion of euphorbia factor L3 to premyrsinane-type diterpenes, offers innovative strategies for modifying the core structure. acs.org Such conversions have been shown to yield compounds with enhanced cytotoxic activity against breast cancer cells. acs.org

The development of concise synthetic routes, such as the Brønsted acid-mediated conversion of lathyrane diterpenes to rare 10,11-seco-lathyranes, further expands the toolkit for creating novel analogues. acs.org These synthetic advancements allow for the systematic exploration of structure-activity relationships, guiding the optimization of this compound derivatives for increased efficacy and target specificity.

Sustainable and Scalable Production Methodologies for Academic Research

A significant bottleneck in the extensive study of natural products like this compound is their limited availability from natural sources. To overcome this challenge and facilitate robust academic research, the development of sustainable and scalable production methods is essential.

One of the most promising approaches is the use of engineered microorganisms. Researchers have successfully engineered Saccharomyces cerevisiae for the high-titer production of lathyrane diterpenoid precursors. nih.gov By introducing and optimizing the expression of key enzymes from Euphorbia lathyris and Jatropha curcas, including cytochrome P450s, significant quantities of oxidized casbene (B1241624) derivatives have been produced. nih.gov This metabolic engineering strategy provides a powerful platform that could be adapted for the de novo biosynthesis of this compound, offering a renewable and scalable supply.

Another viable avenue is the advancement of plant tissue culture techniques. Micropropagation of Euphorbiaceae species has been explored as a method for the in vitro production of valuable secondary metabolites. redalyc.org Optimizing cell and tissue culture conditions for the specific Euphorbia species that produce this compound could lead to a controlled and sustainable source of the compound, independent of geographical and environmental constraints on plant cultivation. redalyc.org These biotechnological approaches are crucial for ensuring that a consistent supply of this compound is available for comprehensive preclinical evaluation.

Q & A

Q. What are the standard experimental models used to evaluate EFL1’s bioactivity, and how are they optimized for reproducibility?

EFL1’s bioactivity is commonly assessed using in vivo zebrafish models to study P-glycoprotein (P-gp) inhibition. For example, embryos are treated with EFL1 (1–25 µM) and analyzed for MDR1 gene expression and P-gp protein levels via qPCR and Western blot, with β-actin as a loading control . In vitro assays, such as cytotoxicity tests on cancer cell lines (e.g., 3T3-L1 adipocytes), are paired with AMPK signaling pathway analysis to validate anti-cancer mechanisms . Optimizing dose ranges and control groups (e.g., cyclosporine A for P-gp inhibition) ensures reproducibility.

Q. How is EFL1 structurally characterized, and what analytical techniques are critical for verifying its purity?

EFL1’s structure (C32H40O7, MW 536.7) is confirmed via HPLC, NMR, and mass spectrometry. For example, reverse-phase HPLC with a C18 column and methanol-water gradients resolves hydrolysis products (e.g., de-acylated derivatives), while HMBC correlations in NMR identify key functional groups . Purity (≥98%) is validated using DAD detectors at 280 nm, with methanol-d4 as a solvent for NMR consistency .

Q. What are the recommended protocols for handling and storing EFL1 to maintain stability?

EFL1 is light- and moisture-sensitive. It should be stored at –20°C in amber vials under inert gas. For experimental use, stock solutions are prepared in DMSO (≤0.1% final concentration) to avoid solvent toxicity. Short-term stability in cell culture media (≤24 hours) is confirmed via HPLC .

Advanced Research Questions

Q. How does EFL1 modulate T-cell infiltration in breast cancer metastasis, and what experimental designs are used to study this?

EFL1 reduces regulatory T cells (Tregs) while enhancing CD4+/CD8+ T-cell activity, as shown in BALB/c mice with 4T1 tumors. Flow cytometry of splenocytes and tumor-infiltrating lymphocytes, combined with cytokine profiling (e.g., IL-2, IFN-γ), reveals immune-modulatory effects. DDR1/STAT3 pathway inhibition is validated via siRNA knockdown and Western blotting .

Q. What methodologies are employed to study EFL1’s microbial transformations, and how do these derivatives impact P-gp inhibition?

EFL1 is subjected to Streptomyces spp. fermentation to generate derivatives (e.g., compound 9 ). Biotransformation products are isolated via column chromatography and structurally characterized using 13C NMR (150 MHz in CDCl3) . P-gp inhibition is quantified in zebrafish using fluorescent substrates (e.g., rhodamine 123), with IC50 values calculated for derivatives (e.g., 9 has IC50 = 15.50 µM vs. 34.97 µM for EFL1) .

Q. How can contradictory data on EFL1’s molecular weight and CAS number be resolved in literature reviews?

Discrepancies (e.g., MW 536.7 vs. 552.66) arise from source variations (natural extracts vs. synthetic batches). Researchers should cross-reference CAS numbers (e.g., 247099-01-0 for EFL1 vs. 76376-43-7 for Euphorbia Factor L1 ) and verify purity via independent assays (e.g., HRMS). Peer-reviewed studies with detailed supplementary data (e.g., NMR spectra ) are prioritized over vendor catalogs.

Q. What experimental strategies address EFL1’s low solubility in aqueous systems?

Solubility is enhanced using β-cyclodextrin encapsulation or ethanolic co-solvents (≤5% v/v). Dynamic light scattering (DLS) confirms nanoparticle dispersion stability. For in vivo studies, intraperitoneal injection in PEG-400/water mixtures improves bioavailability without toxicity .

Q. How can researchers design dose-response studies to differentiate EFL1’s cytotoxic vs. cytostatic effects?

Use time-course assays (e.g., 24–72 hours) with MTT and Annexin V/PI staining. For example, IC50 values <25 µM indicate cytotoxicity in MDA-MB-231 cells, while cytostatic effects are inferred from G0/G1 cell cycle arrest via flow cytometry. Parallel RNA-seq identifies dose-dependent apoptosis genes (e.g., caspase-3/9 upregulation ).

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing EFL1’s anti-metastatic efficacy in preclinical models?

Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., metastasis nodule counts in murine livers). Kaplan-Meier survival curves with log-rank tests assess long-term efficacy. Data are reported as mean ± SD, with p <0.01 considered significant .

Q. How should researchers validate EFL1’s target engagement in DDR1/STAT3 pathways?

Co-immunoprecipitation (Co-IP) of DDR1 with collagen I in metastatic cells, combined with phospho-STAT3 (Tyr705) ELISA, confirms pathway inhibition. CRISPR-Cas9 knockout of DDR1 in null controls validates EFL1 specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.